molecular formula C12H7Cl3 B164860 3,4,5-Trichlorobiphenyl CAS No. 53555-66-1

3,4,5-Trichlorobiphenyl

Cat. No. B164860
CAS RN: 53555-66-1
M. Wt: 257.5 g/mol
InChI Key: BSFZSQRJGZHMMV-UHFFFAOYSA-N
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Description

3,4,5-Trichlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .

Scientific Research Applications

Adsorption and Corrosion Inhibition

  • Adsorption for Corrosion Protection: Some derivatives, like 4H-1,2,4-triazole derivatives, have been studied for their role in inhibiting corrosion and dissolution of metals in acid solutions. These compounds exhibit high inhibitive efficiency, suggesting potential applications in metal protection and industrial processes (Bentiss et al., 2007).

Environmental Degradation and Treatment

  • Microbial Reductive Dechlorination: Studies have shown that specific bacterial cultures can reductively dechlorinate compounds like 2,3,4,5-tetrachlorobiphenyl to forms like 2,3,5-trichlorobiphenyl, which is an essential process in bioremediation of contaminated environments (Drenzek et al., 2001).
  • Granular Activated Carbon and Microwave Regeneration: This approach is used for treating trichlorobiphenyl-contaminated soil-washing solutions. It involves adsorption by granular activated carbon and subsequent microwave regeneration, demonstrating an effective method for treating contaminated environments (Liu et al., 2007).

Structural and Chemical Analysis

  • Halogen Bonding and Structural Modularity: The crystal structure of 3,4,5-trichlorophenol, a closely related compound, shows significant insights into halogen bonding and structural modularity, which is crucial for understanding the chemical behavior of such compounds (Mukherjee & Desiraju, 2011).

Photocatalytic Degradation

  • Photocatalytic Degradation into Alkanes: The use of Ag nanoparticle decorated ZnO microspheres has been studied for the photocatalytic degradation of trichlorobiphenyl compounds into long-chain alkanes. This represents a novel pathway for environmental detoxification of these compounds (Deng et al., 2015).

Molecular Interaction Studies

  • Quinoid Metabolites and Mutagenicity: Investigations into the mutagenicity of polychlorinated biphenyls (PCBs) have shown that their quinoid metabolites can induce gene mutations, revealing critical insights into their toxicological impacts (Zettner et al., 2007).

Electrochemical Reduction

  • Regioselectivity in Electrochemical Reduction: Studies on the electrochemical reduction of trichlorobiphenyls have provided insights into the regioselectivity of this process, which is vital for understanding their environmental degradation and treatment (Boyarskii et al., 2018).

Ozone Oxidation in Wastewater Treatment

  • Ozone Oxidation of Trichlorobiphenyls: The use of ozone oxidation for the treatment of wastewater containing trichlorobiphenyls shows effective degradation, highlighting an important method for treating PCB-contaminated water (Abbasi et al., 2020).

Safety And Hazards

PCBs, including 3,4,5-Trichlorobiphenyl, were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects . Therefore, exposure to this compound should be avoided .

Future Directions

Future research could focus on the degradation of 3,4,5-Trichlorobiphenyl and other PCBs in the environment. For example, one study measured the rate of dechlorination of a similar compound, 2,3,4,5-tetrachlorobiphenyl, by an organohalide respiring bacterium . Such research could help to develop more effective methods for the remediation of PCB-contaminated sites.

properties

IUPAC Name

1,2,3-trichloro-5-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFZSQRJGZHMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074176
Record name 3,4,5-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trichlorobiphenyl

CAS RN

53555-66-1
Record name 3,4,5-Trichlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53555-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053555661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-TRICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TJ4JMT31P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
D Moir, A Viau, IH Chu, EK Wehler… - Toxicology and …, 1996 - journals.sagepub.com
The tissue distribution, metabolism, and excretion of 14C-labeled 2,4,4' trichlorobiphenyl (CB-28) were studied in the rat. Following intravenous administration, radioactivity was …
Number of citations: 10 journals.sagepub.com
HJ Lehmler, X He, MW Duffel, S Parkin - … Crystallographica Section E …, 2013 - scripts.iucr.org
Crystals of the title compound, C14H8Cl6O4S, are twinned by inversion, with unequal components [0.85 (3):0.15 (3)]. The asymmetric unit contains two independent molecules that are …
Number of citations: 1 scripts.iucr.org
Y Itoh, T Kaneko, E Akahane, H Shirai… - Bulletin of environmental …, 2005 - core.ac.uk
MATERIALS AND METHODS Polychlorobenzenes (DCB, TCB, TeCB)(reagent grade) and polychlorobiphenyls (TCBP, TeCBP)(analytical standard) were purchased from Tokyo Kasei (…
Number of citations: 4 core.ac.uk
GG Oakley, LW Robertson, RC Gupta - Carcinogenesis, 1996 - academic.oup.com
Previous studies reported that metabolic activation of certain polychlorinated biphenyls (PCBs) resulted in binding to protein, RNA and DNA fractions. However, the formation of DNA …
Number of citations: 115 academic.oup.com
R Kamata, F Shiraishi, D Nakajima, H Takigami… - Toxicology in vitro, 2009 - Elsevier
The toxicities of polychlorinated biphenyls (PCBs) are thought to be mediated mainly by the aryl hydrocarbon receptor (AhR). However, little is known about changes to AhR-mediated …
Number of citations: 47 www.sciencedirect.com
TP Twaroski, ML O'Brien, LW Robertson - Biochemical pharmacology, 2001 - Elsevier
Polychlorinated biphenyls (PCBs) induce drug metabolism that may lead to the bioactivation of PCBs themselves or alternatively may lead to oxidative events within the cell. The goal of …
Number of citations: 126 www.sciencedirect.com
CH Ho, SM Liu - Chemosphere, 2011 - Elsevier
The effect of concentration of coplanar PCB on the dechlorinating microbial community and dechlorination were investigated in anoxic estuarine sediment collected from Er-Jen River …
Number of citations: 19 www.sciencedirect.com
CS Kim, DH Lim, YS Keum - The Korean Journal of Pesticide …, 2016 - koreascience.kr
As of many organochlorine pesticides, polychlorinated biphenyls are ubiquitous organic contaminants, which can be found in the most environmental matrices. Their toxic effects …
Number of citations: 7 koreascience.kr
JL Pyle, RA Lunsford, JS Cantrell - The Journal of Organic …, 1979 - ACS Publications
A synthetic route to chlorinated aromatic glyoxylic acids and analogues has been developed vianucleophilic scission of the-diketone bridge of the Diels-Alder cycloadducts of o-…
Number of citations: 7 pubs.acs.org
S Pang, JQ Cao, BH Katz, CL Hayes, TR Sutter… - Biochemical …, 1999 - Elsevier
The effects of a series of non-ortho-substituted polychlorinated biphenyls (PCBs) on human cytochrome P450 1A1 (CYP1A1), a 17β-estradiol (E 2 ) 2-hydroxylase, and P450 1B1 (…
Number of citations: 91 www.sciencedirect.com

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